N-[2-chloro-4-({4-[5-(3-fluorophenyl)-1,2,4-oxadiazol-3-yl]piperidin-1-yl}sulfonyl)phenyl]acetamide
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Overview
Description
Synthesis Analysis
The synthesis of such a compound would likely involve multiple steps, each introducing a different functional group. The exact synthesis would depend on the specific reactions used to introduce each functional group and the order in which they are introduced. Unfortunately, without specific literature or experimental data, it’s difficult to provide a detailed synthesis analysis .Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The presence of the 1,2,4-oxadiazole and piperidine rings would give the molecule a certain degree of rigidity, while the sulfonyl and phenyl groups could participate in various interactions with other molecules. Detailed structural analysis would require experimental data such as X-ray crystallography or NMR spectroscopy .Chemical Reactions Analysis
The reactivity of this compound would be influenced by the functional groups present. For example, the 1,2,4-oxadiazole ring might participate in nucleophilic substitution reactions, while the sulfonyl group could be involved in condensation reactions. A detailed analysis of the compound’s reactivity would require experimental data .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the sulfonyl group could increase its solubility in water, while the aromatic rings could increase its stability. Detailed analysis of the compound’s properties would require experimental data .Scientific Research Applications
Antibacterial Potential
The compound is explored in the context of its antibacterial properties, particularly through the synthesis of various derivatives. For instance, acetamide derivatives bearing azinane and 1,3,4-oxadiazole heterocyclic cores were synthesized to evaluate their antibacterial potentials. These compounds, including structures similar to the specified chemical, have shown moderate inhibitory effects against both Gram-negative and Gram-positive bacterial strains, demonstrating their potential as antibacterial agents (Iqbal et al., 2017).
Enzyme Inhibition and Anti-enzymatic Potential
The antibacterial and anti-enzymatic potentials of N-substituted derivatives were investigated, revealing certain compounds as good inhibitors of gram-negative bacterial strains. These studies extend the application of such compounds in the realm of enzyme inhibition, providing a basis for developing therapeutic agents targeting specific enzymatic pathways (Nafeesa et al., 2017).
Antitumor Activity
Research into the antitumor activities of novel isoxazole compounds, including intermediates structurally related to the compound , has shown promising results. Some derivatives exhibited better anti-tumor activities, suggesting the compound's potential framework for developing new antitumor agents (Hao-fei, 2011).
Alzheimer’s Disease Treatment Potential
Derivatives of the compound have been synthesized to evaluate new drug candidates for Alzheimer’s disease, highlighting the compound's potential utility in neurodegenerative disease treatment. These compounds were tested for enzyme inhibition activity against acetylcholinesterase (AChE), a key target in Alzheimer's disease treatment strategies (Rehman et al., 2018).
Anticonvulsant Agents
Further investigations into heterocyclic compounds containing a sulfonamide moiety, including those structurally akin to the mentioned compound, have led to the synthesis of derivatives with anticonvulsant activity. This opens another therapeutic avenue, showcasing the compound's relevance in developing treatments for seizure disorders (Farag et al., 2012).
Safety And Hazards
Future Directions
properties
IUPAC Name |
methyl 8-methyl-4-(4-phenylmethoxyanilino)quinoline-2-carboxylate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H22N2O3/c1-17-7-6-10-21-22(15-23(25(28)29-2)27-24(17)21)26-19-11-13-20(14-12-19)30-16-18-8-4-3-5-9-18/h3-15H,16H2,1-2H3,(H,26,27) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
STJTXDJFKSTUOV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C(=CC=C1)C(=CC(=N2)C(=O)OC)NC3=CC=C(C=C3)OCC4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H22N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
398.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 4-{[4-(benzyloxy)phenyl]amino}-8-methylquinoline-2-carboxylate |
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